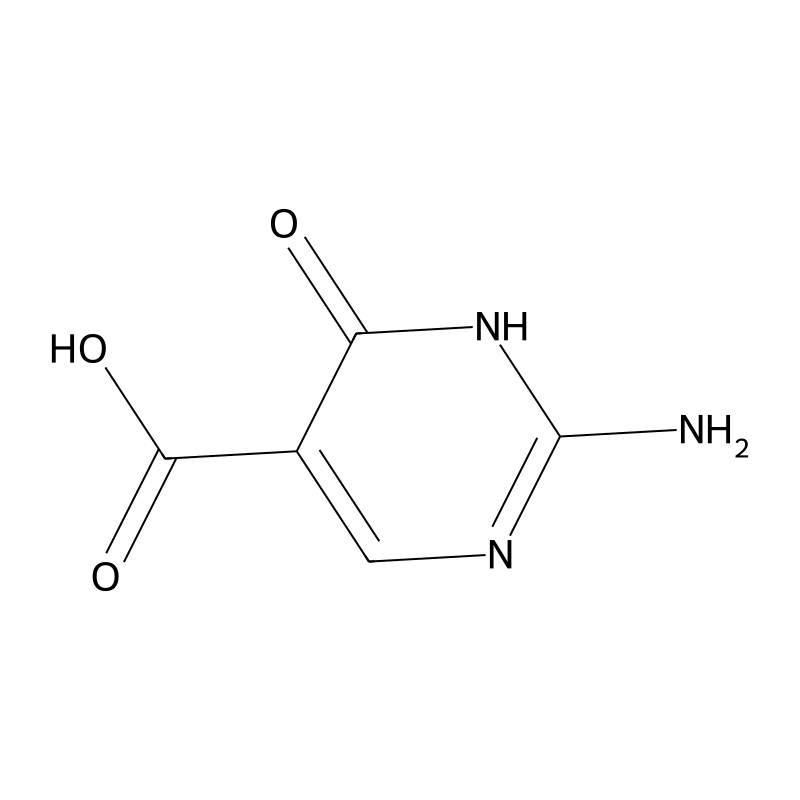

2-Amino-4-hydroxypyrimidine-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

Potential Applications:

Research suggests that 2-Amino-4-hydroxypyrimidine-5-carboxylic acid might hold potential in various scientific research applications, including:

Antibacterial activity

Studies have investigated the antibacterial properties of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid and its derivatives. One study found that the compound exhibited antibacterial activity against the bacterium Burkholderia pseudomallei. Further research is needed to explore its potential as an antibiotic agent.

Drug discovery

The pyrimidine ring structure is present in various bioactive molecules, including several clinically used drugs. 2-Amino-4-hydroxypyrimidine-5-carboxylic acid, with its functional groups, might serve as a starting point for the development of new drugs through medicinal chemistry approaches. However, no published research directly exploring this application is currently available.

2-Amino-4-hydroxypyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula CHNO. It is classified as a pyrimidine derivative, characterized by an amino group at position 2, a hydroxyl group at position 4, and a carboxylic acid group at position 5 on the pyrimidine ring. This specific arrangement contributes to its unique chemical properties and potential biological activities .

Types of Reactions

2-Amino-4-hydroxypyrimidine-5-carboxylic acid can undergo several types of reactions:

- Oxidation: The compound can be oxidized to form oxo derivatives.

- Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.

- Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

- Substitution: Reagents like alkyl halides or acyl chlorides may be utilized for substitution reactions.

Major Products

The products formed from these reactions depend on specific reagents and conditions. For example:

- Oxidation may yield 2,4-dioxopyrimidine-5-carboxylic acid.

- Reduction can produce 2-amino-4-hydroxypyrimidine-5-methanol.

Research indicates that 2-Amino-4-hydroxypyrimidine-5-carboxylic acid may exhibit significant biological activity. Notably, it has been identified as an inhibitor of dihydroneopterin aldolase, an enzyme involved in folate biosynthesis. This interaction can influence various biochemical pathways, potentially providing therapeutic benefits against certain pathogens, including Staphylococcus aureus. Its antiviral properties have also been noted in studies involving SARS-CoV-2 and human papillomavirus pseudovirus infections .

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. A common method is the reaction of 2,4-dichloropyrimidine with ammonia, followed by hydrolysis to introduce the hydroxyl and carboxyl groups. This reaction is usually conducted in the presence of a base such as triethylamine and a solvent like N,N-dimethylformamide .

Industrial Production Methods

For industrial applications, similar synthetic routes are employed but on a larger scale. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Automated reactors and continuous flow systems may enhance efficiency and scalability in production.

2-Amino-4-hydroxypyrimidine-5-carboxylic acid has diverse applications across various fields:

- Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biological Studies: The compound is utilized in research related to nucleic acid analogs and enzyme inhibitors.

- Industrial Uses: It finds applications in the production of dyes, pigments, and other specialty chemicals .

Studies have shown that 2-Amino-4-hydroxypyrimidine-5-carboxylic acid interacts specifically with dihydroneopterin aldolase. This interaction not only inhibits the enzyme but also affects folate biosynthesis pathways, which are critical for microbial growth and survival. Understanding these interactions is essential for developing potential therapeutic agents targeting bacterial infections .

Similar Compounds- 2-Amino-4,6-dihydroxypyrimidine: Similar structure but contains an additional hydroxyl group at position 6.

- 2-Amino-4-hydroxypyrimidine-5-carboxylate: An ester derivative of the compound.

- 2,4-Dihydroxypyrimidine-5-carboxylic acid: Lacks the amino group at position 2.

Uniqueness

The uniqueness of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid lies in its specific substitution pattern on the pyrimidine ring. This arrangement imparts distinct chemical reactivity and biological activity compared to its analogs, making it valuable for various research and industrial applications .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant